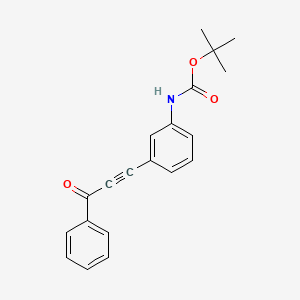
Methyl 2-(4-bromo-3-fluorophenyl)-1,3-benzoxazole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(4-bromo-3-fluorophenyl)-1,3-benzoxazole-5-carboxylate is a synthetic organic compound that belongs to the class of benzoxazole derivatives This compound is characterized by the presence of a benzoxazole ring fused with a carboxylate group and substituted with bromine and fluorine atoms on the phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-bromo-3-fluorophenyl)-1,3-benzoxazole-5-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-bromo-3-fluoroaniline and 2-aminobenzoic acid.
Formation of Benzoxazole Ring: The 4-bromo-3-fluoroaniline is reacted with 2-aminobenzoic acid under acidic conditions to form the benzoxazole ring.
Esterification: The resulting benzoxazole derivative is then esterified using methanol and a suitable catalyst to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions such as higher temperatures, pressures, and the use of continuous flow reactors to enhance yield and efficiency. The use of advanced purification techniques like recrystallization and chromatography ensures the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-(4-bromo-3-fluorophenyl)-1,3-benzoxazole-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation to form quinone derivatives or reduction to form amine derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Major Products
Substitution: Formation of various substituted benzoxazole derivatives.
Oxidation: Formation of quinone derivatives.
Reduction: Formation of amine derivatives.
Hydrolysis: Formation of 2-(4-bromo-3-fluorophenyl)-1,3-benzoxazole-5-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(4-bromo-3-fluorophenyl)-1,3-benzoxazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of Methyl 2-(4-bromo-3-fluorophenyl)-1,3-benzoxazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Disrupting Cellular Structures: Interfering with the integrity of cellular membranes or other structures.
Vergleich Mit ähnlichen Verbindungen
Methyl 2-(4-bromo-3-fluorophenyl)-1,3-benzoxazole-5-carboxylate can be compared with other benzoxazole derivatives, such as:
Methyl 2-(4-chloro-3-fluorophenyl)-1,3-benzoxazole-5-carboxylate: Similar structure but with a chlorine atom instead of bromine.
Methyl 2-(4-bromo-3-methylphenyl)-1,3-benzoxazole-5-carboxylate: Similar structure but with a methyl group instead of fluorine.
Methyl 2-(4-bromo-3-nitrophenyl)-1,3-benzoxazole-5-carboxylate: Similar structure but with a nitro group instead of fluorine.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C15H9BrFNO3 |
|---|---|
Molekulargewicht |
350.14 g/mol |
IUPAC-Name |
methyl 2-(4-bromo-3-fluorophenyl)-1,3-benzoxazole-5-carboxylate |
InChI |
InChI=1S/C15H9BrFNO3/c1-20-15(19)9-3-5-13-12(7-9)18-14(21-13)8-2-4-10(16)11(17)6-8/h2-7H,1H3 |
InChI-Schlüssel |
WTBUUULKVJRAKN-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-ethylphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14112602.png)
![(2E)-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl][2-(3-fluorophenyl)hydrazinylidene]ethanenitrile](/img/structure/B14112609.png)
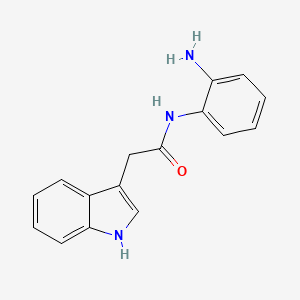
![2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B14112622.png)
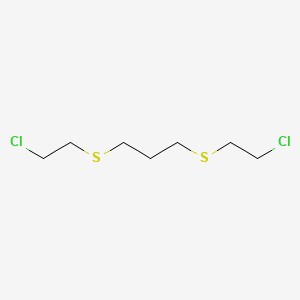
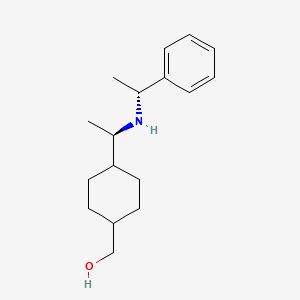




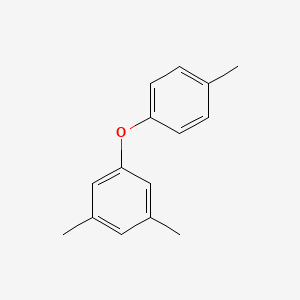
![1-(3-fluorobenzyl)-3-(3-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14112686.png)
![3-[(3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one](/img/structure/B14112693.png)
